molecular formula C18H19BrClNO2 B2977812 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1351641-36-5

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No.: B2977812
CAS No.: 1351641-36-5
M. Wt: 396.71
InChI Key: MQFLLXAVQFFZFB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a benzamide derivative characterized by a halogenated aromatic core (5-bromo-2-chlorobenzoic acid) and a substituted alkylamide side chain.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLLXAVQFFZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce ketones or alkanes, respectively.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamides with Aromatic Substitutions

5-Bromo-2-Chloro-N-(2,4-Dichlorophenyl)Benzamide
  • Structure : Retains the 5-bromo-2-chlorobenzamide core but substitutes the side chain with a 2,4-dichlorophenyl group.
  • Key Properties :
    • Molecular Weight: 379.46 g/mol
    • logP: 5.59 (high lipophilicity)
    • Polar Surface Area: 22.63 Ų
  • Comparison: The dichlorophenyl group enhances lipophilicity and may improve membrane permeability compared to the target compound’s hydroxyalkyl chain.
5-Bromo-2-Chloro-N-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]Benzamide
  • Key Properties :
    • Molecular Weight: 462.12 g/mol
    • Formula: C₂₀H₁₁BrCl₂N₂O₂
  • Comparison :
    • The benzoxazole moiety increases molecular weight and planar surface area, which could enhance binding to aromatic pockets in proteins. However, the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .

Benzamides with Heterocyclic or Metal-Binding Groups

5-Bromo-2-Chloro-N-[(2-Isonicotinoylhydrazino)Carbothioyl]Benzamide
  • Structure: Incorporates a thioamide and isonicotinoyl hydrazine group.
  • Key Properties :
    • Molecular Weight: 413.68 g/mol
    • Formula: C₁₄H₁₀BrClN₄O₂S
  • Comparison :
    • The thioamide and hydrazine groups introduce sulfur and nitrogen atoms, enabling metal chelation and redox activity. This contrasts with the target compound’s hydroxyalkyl chain, which prioritizes hydrogen bonding over metal interaction .
5-Bromo-2-(((4-Chlorophenyl)Sulfonyl)Amino)-N-(5,7-Dibromo-2,1,3-Benzothiadiazol-4-Yl)Benzamide
  • Structure : Contains a sulfonamide linker and a benzothiadiazole ring.
  • Key Properties: Molecular Weight: Not explicitly stated but estimated >600 g/mol. Halogen Count: 3 bromine and 1 chlorine atoms.
  • Comparison :
    • The sulfonamide and benzothiadiazole groups enhance polarity and electronic complexity, making this compound suitable for targeting enzymes with charged active sites. The target compound’s simpler side chain may offer better metabolic stability .

Benzamides with Extended Aromatic Systems

5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-Yl)Phenyl]Benzamide
  • Structure : Includes a coumarin (chromen-2-one) moiety.
  • Key Properties: Molecular Weight: 454.70 g/mol Formula: C₂₂H₁₃BrClNO₃
  • This structural feature could be advantageous in imaging or anticancer applications .

Benzamides with Pharmacophore Moieties

2-((5-Bromo-2-((3,4,5-Trimethoxyphenyl)Amino)Pyrimidin-4-Yl)Oxy)-N-Methylbenzamide
  • Structure : Combines a pyrimidine ring and trimethoxyphenyl group.
  • Key Properties :
    • Molecular Weight: 489.32 g/mol
    • Formula: C₂₁H₂₁BrN₄O₅
  • Comparison :
    • The pyrimidine and trimethoxyphenyl groups are common in kinase inhibitors. The target compound’s hydroxyalkyl chain may instead favor interactions with hydrolases or GPCRs .

Solubility and Lipophilicity

  • The target compound’s hydroxyl group reduces logP compared to analogs like 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide (logP 5.59 vs. estimated ~4.5 for the target). This balance between lipophilicity and solubility could optimize oral bioavailability .

Hydrogen-Bonding vs. Steric Effects

  • The 2-hydroxy-2-methyl-4-phenylbutyl side chain provides both hydrogen-bonding (via -OH) and steric hindrance (via branched methyl group). This contrasts with rigid aromatic side chains in analogs like 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide , which prioritize planar interactions .

Biological Activity

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a complex aliphatic side chain that may influence its biological interactions. The presence of hydroxyl and amide functional groups suggests potential for hydrogen bonding, which is crucial for binding to biological targets.

Research indicates that compounds similar to this compound often exhibit anti-inflammatory and antimicrobial properties. For instance, studies on related benzamide derivatives have shown significant inhibition of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . This suggests a potential mechanism involving the modulation of the NF-κB signaling pathway, which is critical in inflammatory responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits production of NO and PGE2 by suppressing iNOS and COX-2 expression .
Antimicrobial Exhibits activity against various bacterial and fungal strains .
Cytokine Modulation Reduces expression of TNF-α, IL-6, and IL-1β in LPS-stimulated cells .

Study 1: Anti-inflammatory Effects

A study investigated the effects of a related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), on inflammatory responses. BHMB was shown to significantly reduce mRNA expressions of inflammatory markers in RAW 264.7 cells, indicating that similar benzamide derivatives may possess comparable anti-inflammatory properties .

Study 2: Antimicrobial Activity

Another study evaluated a series of benzamide derivatives against mycobacterial, bacterial, and fungal strains. The results demonstrated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests that this compound could be explored further for its antimicrobial potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the benzene ring and the aliphatic side chain significantly affect biological activity. For instance, the presence of halogens (bromine and chlorine) appears to enhance lipophilicity and biological potency .

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